1-プロピルブチル 2-ピリジルケトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

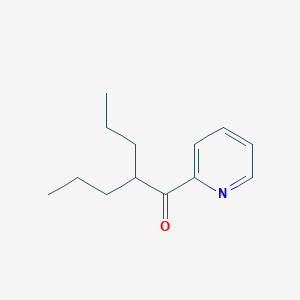

1-Propylbutyl 2-pyridyl ketone is a chemical compound belonging to the family of pyridyl ketones. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention due to its potential therapeutic and industrial applications.

科学的研究の応用

1-Propylbutyl 2-pyridyl ketone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands in asymmetric catalysis.

Biology: The compound is employed in the synthesis of bioactive molecules and natural products.

Medicine: It serves as a pharmacophore group in medicinal chemistry, contributing to the development of antitumor agents and COX-2 selective inhibitors.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.

準備方法

Synthetic Routes and Reaction Conditions: 1-Propylbutyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C, resulting in a good yield of the desired ketone .

Industrial Production Methods: The industrial production of 1-Propylbutyl 2-pyridyl ketone often involves continuous flow chemistry. This method is rapid, reliable, and cost-efficient, allowing for the synthesis of diverse kinds of 2-pyridyl ketones in a compound library .

化学反応の分析

Types of Reactions: 1-Propylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone to alcohols.

Substitution: The pyridyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated pyridyl ketones.

作用機序

The mechanism of action of 1-Propylbutyl 2-pyridyl ketone involves its ability to form complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, making it useful in catalysis and other chemical processes.

類似化合物との比較

2-Pyridyl ketone Schiff bases: These compounds share the pyridyl ketone structure and are used in similar applications, such as coordination chemistry and catalysis.

2-Propyl-1-(2-pyridinyl)-1-pentanone: Another pyridyl ketone with similar properties and applications.

Uniqueness: 1-Propylbutyl 2-pyridyl ketone stands out due to its specific structure, which allows for unique interactions in chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and medicinal chemistry.

生物活性

1-Propylbutyl 2-pyridyl ketone (C₁₄H₂₀NO) is a chemical compound with potential applications in medicinal chemistry and materials science. Despite its unique structure, which includes a pyridyl moiety linked to a ketone, comprehensive studies on its biological activity remain limited. This article aims to synthesize existing knowledge regarding the biological activity of 1-Propylbutyl 2-pyridyl ketone, including relevant data tables and research findings.

1-Propylbutyl 2-pyridyl ketone possesses a molecular weight of 219.32 g/mol and features both lipophilic (due to its long carbon chains) and polar characteristics (due to the pyridine ring). These properties make it an interesting candidate for drug discovery and development.

Related Compounds

The biological activities of structurally similar compounds can provide insights into the potential effects of 1-Propylbutyl 2-pyridyl ketone. Below is a comparison of some related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Ethylpentyl 2-pyridyl ketone | C₁₃H₁₉NO | Antimicrobial properties; studied for antifungal activity |

| Pyridyl carboxamides | Varies | Inhibition of voltage-gated sodium channels; analgesic effects |

| Dihydroorotate dehydrogenase inhibitors | Varies | Antimalarial activity against Plasmodium species |

While specific mechanisms for 1-Propylbutyl 2-pyridyl ketone are not well-documented, the following mechanisms have been observed in related compounds:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, particularly targeting metabolic pathways in pathogens.

- Ion Channel Modulation : Some compounds have been shown to interact with voltage-gated sodium channels, which can affect neuronal excitability and pain perception.

Antimicrobial Activity

A study on pyridine-based compounds indicated that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. Although specific data on 1-Propylbutyl 2-pyridyl ketone is lacking, its structural similarity suggests it may possess comparable properties.

Antimalarial Research

Research focused on dihydroorotate dehydrogenase (DHODH) inhibitors has highlighted the importance of pyridine-containing structures in developing new antimalarial drugs. Compounds in this category have demonstrated efficacy against Plasmodium species, indicating a potential therapeutic role for similar structures.

特性

IUPAC Name |

2-propyl-1-pyridin-2-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMSYIQSGZQYJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641996 |

Source

|

| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-72-1 |

Source

|

| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。